3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol
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Overview
Description
3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol is a chemical compound with a complex structure that includes a benzyloxy group, an oxan ring, and a fluorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the benzylation of 4-hydroxybenzoic acid with benzyl bromide . The reaction conditions often require the use of a base, such as potassium carbonate, and an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The benzyloxy and fluorophenol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to the formation of various substituted phenols and benzyl ethers.
Scientific Research Applications
3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and fluorophenol groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The oxan ring may also play a role in stabilizing the compound’s conformation and enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxybenzoic acid: A related compound with a benzyloxy group attached to a benzoic acid moiety.
5-Oxooxazolidin-4-yl derivatives: Compounds with similar structural features, used in the synthesis of β-branched peptides.
Uniqueness
3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol is unique due to the combination of its benzyloxy, oxan, and fluorophenol groups This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Properties
CAS No. |
651326-24-8 |
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Molecular Formula |
C18H19FO3 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
3-fluoro-5-(4-phenylmethoxyoxan-4-yl)phenol |
InChI |
InChI=1S/C18H19FO3/c19-16-10-15(11-17(20)12-16)18(6-8-21-9-7-18)22-13-14-4-2-1-3-5-14/h1-5,10-12,20H,6-9,13H2 |
InChI Key |
MRMBOQLPOBPIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC(=CC(=C2)F)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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